4-((1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)sulfonyl)benzo[c][1,2,5]thiadiazole
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Overview
Description
4-((1,1-Difluoro-6-azaspiro[25]octan-6-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique spirocyclic structure, which includes a benzo[c][1,2,5]thiadiazole moiety and a difluoro-azaspiro group
Preparation Methods
The synthesis of 4-((1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)sulfonyl)benzo[c][1,2,5]thiadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the azaspiro compound: This step involves the synthesis of 1,1-difluoro-6-azaspiro[2.5]octane through a series of reactions, including cyclization and fluorination.
Sulfonylation: The azaspiro compound is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Coupling with benzo[c][1,2,5]thiadiazole: The final step involves coupling the sulfonylated azaspiro compound with benzo[c][1,2,5]thiadiazole under specific reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions for large-scale synthesis.
Chemical Reactions Analysis
4-((1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)sulfonyl)benzo[c][1,2,5]thiadiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)sulfonyl)benzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)sulfonyl)benzo[c][1,2,5]thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
4-((1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)sulfonyl)benzo[c][1,2,5]thiadiazole can be compared with other similar compounds, such as:
1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride: This compound shares the azaspiro structure but lacks the benzo[c][1,2,5]thiadiazole moiety.
N-(3-Chlorobenzyl)-6-azaspiro[2.5]octane-1-carboxamide hydrochloride: This compound has a similar azaspiro framework but different substituents.
Isoindolin-2-yl (6-azaspiro[2.5]octan-1-yl)methanone hydrochloride: Another compound with a related azaspiro structure but distinct functional groups.
The uniqueness of this compound lies in its combination of the azaspiro and benzo[c][1,2,5]thiadiazole moieties, which imparts unique chemical and biological properties.
Biological Activity
4-((1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)sulfonyl)benzo[c][1,2,5]thiadiazole (CAS Number: 2097862-24-1) is a novel compound that integrates a benzo[c][1,2,5]thiadiazole moiety with a difluoro-azaspiro structure. This combination suggests potential for diverse biological activities, particularly in medicinal chemistry. The following sections explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H14F2N4O2S, with a molecular weight of 345.4 g/mol. The structure features a sulfonyl group attached to a thiadiazole ring, which is known for its pharmacological properties.
Biological Activity Overview
The biological activity of thiadiazole derivatives has been extensively documented, showcasing various pharmacological effects such as:
- Anticancer : Thiadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.
- Antimicrobial : These compounds exhibit significant activity against bacteria and fungi.
- Anti-inflammatory : Studies indicate potential in reducing inflammation markers.
- Anticonvulsant : Certain derivatives show promise in seizure management.
The biological activity of this compound is likely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonyl group may enhance binding affinity to enzymes involved in disease pathways.
- Receptor Modulation : The difluoro group contributes to the compound's selectivity for certain receptors, potentially modulating their activity.
Case Studies and Research Findings
Recent studies have investigated the biological effects of similar thiadiazole derivatives:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Anticonvulsant Properties :
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
4-[(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)sulfonyl]-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O2S2/c14-13(15)8-12(13)4-6-18(7-5-12)22(19,20)10-3-1-2-9-11(10)17-21-16-9/h1-3H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNQXKYZWYNCQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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